molecular formula C9H7ClO3S B1373007 3-Methyl-1-benzofuran-2-sulfonyl chloride CAS No. 1211512-14-9

3-Methyl-1-benzofuran-2-sulfonyl chloride

Cat. No.: B1373007
CAS No.: 1211512-14-9
M. Wt: 230.67 g/mol
InChI Key: USUCLGZESDJLKQ-UHFFFAOYSA-N
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Description

3-Methyl-1-benzofuran-2-sulfonyl chloride is a benzofuran derivative featuring a methyl group at position 3 and a sulfonyl chloride (-SO₂Cl) group at position 2. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other functionalized compounds, particularly in pharmaceuticals and agrochemicals.

The compound’s reactivity stems from the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution.

Properties

IUPAC Name

3-methyl-1-benzofuran-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3S/c1-6-7-4-2-3-5-8(7)13-9(6)14(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUCLGZESDJLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-benzofuran-2-sulfonyl chloride typically involves the sulfonylation of 3-methyl-1-benzofuran. One common method is the reaction of 3-methyl-1-benzofuran with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position of the benzofuran ring. The reaction is usually carried out under controlled temperature conditions to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-benzofuran-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzofuran ring can undergo oxidation reactions, leading to the formation of benzofuran-2-sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonyl Hydrides: Formed by reduction reactions.

Scientific Research Applications

Synthetic Applications

Intermediate in Organic Synthesis
3-Methyl-1-benzofuran-2-sulfonyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. Its sulfonyl chloride functional group allows for nucleophilic substitutions, making it a valuable building block in organic chemistry. It can react with amines, alcohols, or thiols to form sulfonamides and sulfonate esters, which are essential in drug development and agrochemical formulations .

Reactivity and Mechanism
The compound undergoes several types of reactions:

  • Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles.
  • Coupling Reactions : It participates in coupling reactions such as the Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.

Biological Applications

Antimicrobial Research
The benzofuran scaffold has been extensively studied for its antimicrobial properties. Compounds derived from this compound exhibit activity against various pathogens. Research indicates that modifications at specific positions on the benzofuran ring can enhance antimicrobial efficacy .

Drug Development
The compound is being investigated for its potential as a therapeutic agent due to its ability to form bioactive compounds. Studies have shown that benzofuran derivatives can inhibit key enzymes involved in disease pathways, making them candidates for anti-inflammatory and anticancer drugs .

Case Study 1: Antimicrobial Activity

A study evaluated a series of benzofuran derivatives for their antimicrobial activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The results indicated that certain modifications to the this compound structure significantly increased potency against these pathogens, suggesting its potential as a lead compound in drug discovery .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of lysine acetyltransferases (KAT6A and KAT6B) using derivatives of this compound. The findings revealed that specific substitutions led to enhanced binding affinity and selectivity towards these enzymes, highlighting the compound's significance in developing targeted therapies for diseases related to acetylation dysregulation .

Mechanism of Action

The mechanism of action of 3-Methyl-1-benzofuran-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify biological molecules such as proteins and nucleic acids, leading to changes in their function and activity. The compound can also act as an inhibitor of certain enzymes by forming covalent bonds with active site residues.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 3-methyl-1-benzofuran-2-sulfonyl chloride with its closest analog identified in the evidence, 5-chloro-3-methyl-1-benzofuran-2-sulfonyl chloride , and a hypothetical derivative for broader context:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Not provided C₉H₇ClO₃S ~230.66 (calculated) -CH₃ (C3), -SO₂Cl (C2)
5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride 745023-62-5 C₉H₆Cl₂O₃S 265.12 -CH₃ (C3), -Cl (C5), -SO₂Cl (C2)
3-Ethyl-1-benzofuran-2-sulfonyl chloride* Not available C₁₀H₉ClO₃S ~244.70 (calculated) -C₂H₅ (C3), -SO₂Cl (C2)
Key Observations:
  • Steric effects : Substituting methyl with ethyl (hypothetical case) could enhance steric hindrance, slowing nucleophilic attacks on the sulfonyl chloride group.

Crystallographic and Structural Analysis

Structural characterization of such compounds often relies on X-ray crystallography. Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical tools in determining bond lengths, angles, and torsion angles, ensuring accurate structural assignments . For example, SHELXL’s robustness in handling small-molecule data makes it ideal for refining sulfonyl chloride derivatives .

Biological Activity

3-Methyl-1-benzofuran-2-sulfonyl chloride is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This compound is characterized by a benzofuran core structure, which is known for its diverse biological activities. The sulfonyl chloride functional group enhances its reactivity, allowing for the formation of various derivatives that can exhibit distinct biological properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound may possess significant antimicrobial activity. A study highlighted the effectiveness of benzofuran derivatives against various bacterial strains, suggesting that modifications to the benzofuran structure could enhance their antimicrobial potency .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored extensively. Notably, this compound has been investigated for its ability to inhibit specific cancer cell lines. In vitro studies demonstrated that compounds with a similar structural framework exhibited cytotoxic effects against breast and lung cancer cells, indicating a promising avenue for further research into its mechanism of action and therapeutic efficacy .

The proposed mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with disease progression. For instance, it may interact with thiol-disulfide oxidoreductase enzymes, which are critical in maintaining redox balance within cells, thereby influencing cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies on related compounds:

CompoundKey ModificationsBiological ActivityReference
Compound AAddition of halogen at position 6Increased antimicrobial activity
Compound BSubstitution at the sulfonyl groupEnhanced anticancer properties
Compound CAlteration of methyl group positionImproved enzyme inhibition

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of benzofuran derivatives, researchers synthesized various analogs of this compound. The results indicated that certain modifications led to improved efficacy against Gram-positive and Gram-negative bacteria, highlighting the importance of structural variations in enhancing biological activity .

Case Study 2: Anticancer Screening
Another significant study focused on the anticancer effects of benzofuran derivatives. Compounds were screened against several cancer cell lines, revealing that those with a sulfonyl chloride moiety exhibited potent cytotoxicity. This study provided insights into how structural alterations could lead to better therapeutic agents for cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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